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Linearmycin B
Übersicht
Beschreibung
Linearmycin B ist ein Mitglied der Linearmycin-Familie von Polyketiden, die lytische Membran-Targeting-Antibiotika sind. Ursprünglich als antifungale Metaboliten klassifiziert, wurde festgestellt, dass Linearmycine eine Zelllyse und Koloniedegradation von Gram-positiven Bakterien, insbesondere Bacillus subtilis, verursachen . This compound wird von Streptomyces sp. Stamm Mg1 produziert und in extrazelluläre Vesikel eingebaut, die in der Lage sind, Bacillus subtilis zu lysieren .
Herstellungsmethoden
This compound wird typischerweise aus den Myzelextraten von Streptomyces sp. Stamm Mg1 isoliert. Die Biosynthese von this compound beinhaltet die Einarbeitung verschiedener Substrate in den Polyketid-Weg. Die Strukturzuordnung von this compound wurde durch differenzielle NMR-Analyse bestätigt . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber der Isolierungsprozess umfasst die Kultivierung von Streptomyces sp. in geeigneten Medien und die Extraktion der Verbindung aus dem Myzel .
Wirkmechanismus
Target of Action
Linearmycin B, a member of the linearmycin family of polyketides, primarily targets the cytoplasmic membrane of bacteria . This compound has been found to be effective against various Gram-positive bacteria, with its lytic effects particularly pronounced in certain Bacillus species .
Mode of Action
This compound interacts with the cytoplasmic membrane of bacteria, causing rapid depolarization . This interaction leads to a loss of viability in the bacteria, suggesting that this compound possesses the intrinsic capacity to lyse cells . Unlike cell-wall targeting antibiotics, this compound’s lytic action occurs even when cellular metabolism and growth are inhibited .
Biochemical Pathways
This compound disrupts the integrity of the lipid bilayers in the bacterial cytoplasmic membrane . This disruption is believed to cause rapid depolarization of the membrane, leading to cell lysis
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells . This is achieved through the disruption of the lipid bilayers in the bacterial cytoplasmic membrane, leading to rapid depolarization and a subsequent loss of cell viability .
Action Environment
This compound is produced by Streptomyces sp. strain Mg1 and incorporated into extracellular vesicles, which are capable of lysing Bacillus subtilis . The effectiveness of this compound may be influenced by various environmental factors, including the presence of competing organisms and the physical characteristics of the environment . .
Biochemische Analyse
Biochemical Properties
Linearmycin B interacts with various biomolecules, primarily targeting the cytoplasmic membrane of bacteria . It has the intrinsic capacity to lyse cells, unlike cell-wall targeting antibiotics .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the growth of all Gram-positive bacteria tested, but lysis is limited to some Bacillus species . This compound exposure causes changes consistent with rapid depolarization of the Bacillus subtilis cytoplasmic membrane, which correlates with a loss of viability .
Molecular Mechanism
This compound exerts its effects at the molecular level by disrupting lipid bilayers without any other cellular components . This disruption of the lipid bilayer leads to rapid depolarization of the cytoplasmic membrane, resulting in cell lysis .
Temporal Effects in Laboratory Settings
It has been observed that this compound-induced lysis occurs even when cellular metabolism and growth are inhibited .
Metabolic Pathways
It is known that this compound disrupts the lipid bilayer of the cytoplasmic membrane, which could potentially affect various metabolic processes .
Transport and Distribution
This compound is incorporated into extracellular vesicles by Streptomyces sp. strain Mg1 . These vesicles are capable of lysing Bacillus subtilis .
Subcellular Localization
This compound targets the cytoplasmic membrane of bacteria .
Vorbereitungsmethoden
Linearmycin B is typically isolated from the mycelial extracts of Streptomyces sp. strain Mg1 . The biosynthesis of this compound involves the incorporation of various substrates into the polyketide pathway. The structural assignment of this compound has been confirmed by differential NMR analysis . Industrial production methods for this compound have not been extensively documented, but the isolation process involves culturing Streptomyces sp. in appropriate media and extracting the compound from the mycelium .
Analyse Chemischer Reaktionen
Linearmycin B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Die Verbindung ist bekannt für ihre Fähigkeit, Lipiddoppelschichten zu stören, was zu einer schnellen Depolarisation der cytoplasmatischen Membran von Bacillus subtilis führt . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Liposomen als in-vitro-Membranmodelle . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind gestörte Lipiddoppelschichten und depolarisierte Membranen .
Wissenschaftliche Forschungsanwendungen
Key Findings on Mechanism
- Membrane Disruption : Linearmycin B disrupts lipid bilayers, indicating that the cytoplasmic membrane is its primary target .
- Lysis in Various Strains : It has been shown to induce lysis in several Gram-positive bacteria, including Bacillus subtilis, with varying efficacy depending on the bacterial strain .
- Extracellular Vesicles : Research suggests that linearmycins may be trafficked via extracellular vesicles, linking antibiotic production with bacterial membrane physiology .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens:
Pathogen | Activity | Reference |
---|---|---|
Bacillus subtilis | Strong lytic activity | |
Staphylococcus aureus | Moderate inhibition | |
Fungal strains (e.g., Candida) | Effective antifungal properties |
Antifungal Applications
A study highlighted the efficacy of this compound against fungal pathogens, showing promise as an alternative to conventional antifungals like amphotericin B. The compound exhibited lower toxicity profiles while maintaining strong antifungal activity .
Resistance Mechanisms
Research into resistance mechanisms revealed that Bacillus subtilis mutants exposed to this compound developed biofilm formation capabilities and mutations in specific signaling pathways (e.g., yfiJK), suggesting adaptive responses to antibiotic pressure .
Biosensor Development
A novel biosensor based on the response of Bacillus subtilis to this compound was developed for screening new amphotericin-like compounds. This biosensor utilizes a lux reporter construct linked to the lnrLMN operon, which is induced upon exposure to linearmycins .
Vergleich Mit ähnlichen Verbindungen
Linearmycin B ähnelt anderen Polyketid-Antibiotika wie Linearmycin A und Linearmycin C . Linearmycin A fehlt ein einzelnes Olefin im terminalen Polyen-Chromophor im Vergleich zu this compound, während Linearmycin C eine ein-Methylen-Erweiterung der Startereinheit von Linearmycin A und B ist . Diese strukturellen Unterschiede heben die Einzigartigkeit von this compound in Bezug auf seine chemische Struktur und biologische Aktivität hervor. Andere verwandte Polyen-Antibiotika umfassen Amphotericin B, Nystatin und ECO-02301, die ebenfalls antifungale Eigenschaften aufweisen .
Biologische Aktivität
Linearmycin B, a linear polyketide antibiotic produced by Streptomyces sp. strain Mg1, exhibits significant antibacterial and antifungal properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, resistance mechanisms, and implications in microbial competition.
Overview of this compound
This compound is part of a larger family of linearmycins, which are characterized by their long linear structures with amino and carboxylic acid groups. These compounds are known for their ability to target bacterial membranes, leading to cell lysis and inhibition of growth in susceptible organisms such as Bacillus subtilis and other Gram-positive bacteria .
Lytic Activity : this compound primarily acts by disrupting the integrity of the bacterial cytoplasmic membrane. Studies have demonstrated that exposure to this compound results in rapid depolarization of the membrane potential in B. subtilis, indicating a loss of membrane integrity that correlates with cell lysis . This mechanism is distinct from traditional antibiotics that target cell wall synthesis or protein synthesis, as linearmycins can induce lysis even in metabolically inactive cells .
Extracellular Vesicle Trafficking : Recent research has uncovered that linearmycins may be trafficked via extracellular vesicles produced by Streptomyces sp. strain Mg1. These vesicles encapsulate linearmycins and facilitate their delivery to target cells, enhancing the competitive fitness of the producing strain in microbial environments .
Resistance Mechanisms
Resistance to this compound in Bacillus subtilis has been linked to mutations in the two-component signaling system (TCS) operon yfiJK. These mutations activate the expression of an ATP-binding cassette (ABC) transporter encoded by the yfiLMN operon, which is essential for conferring resistance against linearmycin-induced lysis . The interplay between resistance mechanisms and biofilm formation suggests that resistant strains may gain an advantage in competitive environments.
Table 1: Summary of Key Research Findings on this compound
Implications for Antimicrobial Development
The unique mechanism of action exhibited by this compound positions it as a promising candidate for the development of new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern. Its ability to bypass traditional resistance pathways makes it an attractive option for treating infections caused by resistant Gram-positive pathogens.
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFLEVLIHWJIAE-OTPULODUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103NO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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